molecular formula C9H19BrN2 B1655300 1H-Imidazolium, 1-methyl-3-pentyl-, bromide CAS No. 343851-31-0

1H-Imidazolium, 1-methyl-3-pentyl-, bromide

Cat. No.: B1655300
CAS No.: 343851-31-0
M. Wt: 235.16
InChI Key: IYBQNYKGZGGEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-methyl-3-pentyl-, bromide is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their stability and versatility, making them useful in various applications, including catalysis, electrochemistry, and material science. This compound, in particular, has a pentyl group attached to the 3-position of the imidazole ring and a methyl group at the 1-position, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can be synthesized through several synthetic routes. One common method involves the alkylation of imidazole with 1-bromopentane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The process would likely include the use of automated systems for the precise addition of reagents and control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form N-oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of imidazolium alcohols.

  • Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, to form different salts.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using various halide salts.

Major Products Formed:

  • N-oxo derivatives: from oxidation reactions.

  • Imidazolium alcohols: from reduction reactions.

  • Different imidazolium salts: from substitution reactions.

Scientific Research Applications

1H-Imidazolium, 1-methyl-3-pentyl-, bromide has several scientific research applications:

  • Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving carbonyl compounds.

  • Electrochemistry: This compound is used in the development of electrolytes for lithium-ion batteries and other electrochemical devices.

  • Material Science: It is employed in the creation of ionic liquids, which have unique properties such as low volatility and high thermal stability.

  • Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

Mechanism of Action

1H-Imidazolium, 1-methyl-3-pentyl-, bromide is similar to other imidazolium salts, such as 1H-Imidazolium, 1-ethyl-3-methyl-, bromide and 1H-Imidazolium, 1-butyl-3-methyl-, bromide. These compounds differ primarily in the alkyl chain length attached to the imidazole ring, which can influence their physical and chemical properties. The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

Comparison with Similar Compounds

  • 1H-Imidazolium, 1-ethyl-3-methyl-, bromide

  • 1H-Imidazolium, 1-butyl-3-methyl-, bromide

  • 1H-Imidazolium, 1-hexyl-3-methyl-, bromide

  • 1H-Imidazolium, 1-octyl-3-methyl-, bromide

Biological Activity

1H-Imidazolium, 1-methyl-3-pentyl-, bromide (C9H19BrN2) is a type of ionic liquid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazolium cation and a bromide anion. The structural formula can be represented as follows:

C9H19BrN2\text{C}_9\text{H}_{19}\text{BrN}_2

This compound exhibits properties typical of imidazolium salts, including high thermal stability and ionic conductivity, which are beneficial for various applications in medicinal chemistry.

Anticancer Properties

Recent studies have demonstrated that imidazolium salts exhibit significant anticancer activity against various cancer cell lines. For instance, a study evaluated the efficacy of several imidazolium salts against colorectal cancer cell lines (DLD-1, HT-29, and Caco-2) and found that structural variations in the compounds influenced their cytotoxic effects. The results indicated that certain compounds led to a substantial reduction in cell viability, with IC50 values suggesting strong anticancer potential for specific derivatives .

Table 1: Cytotoxicity of Imidazolium Salts on Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Observations
S3DLD-120High cytotoxicity
S4HT-2915Strongest effect
S6Caco-240Moderate sensitivity

The study also reported that the metabolic activity of these cell lines decreased significantly upon treatment with imidazolium salts, indicating that these compounds may induce apoptosis through metabolic disruption .

Antimicrobial Activity

In addition to anticancer properties, imidazolium salts have been investigated for their antimicrobial effects. A structure-activity relationship study revealed that variations in the hydrocarbon chain length attached to the imidazolium cation influence antimicrobial potency. Compounds with longer hydrocarbon chains exhibited higher antibacterial activity against various pathogens .

Table 2: Antimicrobial Efficacy of Imidazolium Salts

CompoundPathogenMinimum Inhibitory Concentration (MIC)
S3E. coli32 µg/mL
S4S. aureus16 µg/mL
S5P. aeruginosa64 µg/mL

These findings suggest that modifications to the imidazolium structure can enhance its antimicrobial properties, making it a candidate for further development as an antibacterial agent.

The mechanism by which imidazolium salts exert their biological effects is complex and involves multiple pathways. In cancer cells, these compounds are thought to induce apoptosis through the activation of caspases and subsequent DNA degradation . The interaction between the imidazolium ring and cellular components may disrupt normal metabolic functions, leading to cell death.

In microbial systems, the disruption of membrane integrity has been proposed as a primary mechanism for the antimicrobial action of imidazolium salts. The hydrophobic nature of longer alkyl chains facilitates interaction with bacterial membranes, resulting in increased permeability and loss of cellular function .

Study on Colorectal Cancer Treatment

A significant case study involved the application of imidazolium salts in treating colorectal cancer models. Researchers found that treatment with specific derivatives led to tumor regression in vivo, supporting their potential as therapeutic agents. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Antimicrobial Efficacy Against Multidrug-Resistant Bacteria

Another important study focused on the efficacy of imidazolium salts against multidrug-resistant strains of bacteria. Results indicated that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Properties

IUPAC Name

1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQNYKGZGGEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C[NH+](C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70784784
Record name 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343851-31-0
Record name 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Reactant of Route 2
1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Reactant of Route 3
Reactant of Route 3
1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Reactant of Route 4
Reactant of Route 4
1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Reactant of Route 5
1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Reactant of Route 6
Reactant of Route 6
1H-Imidazolium, 1-methyl-3-pentyl-, bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.